2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c1-11-9-27-17(19-11)20-16(25)10-28-18-22-21-15-7-6-14(23-24(15)18)12-4-3-5-13(8-12)26-2/h3-9H,10H2,1-2H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJMSQMEUVGATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions to form the triazolopyridazine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or through coupling reactions using palladium catalysts.
Thioether Formation: The thiol group is introduced by reacting the triazolopyridazine intermediate with a suitable thiol reagent under mild conditions.
Acetamide Formation: The final step involves the acylation of the thiazole ring with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of thiazole and triazole compounds exhibit anticonvulsant properties. For instance, studies have shown that compounds with similar structures can significantly reduce seizure activity in animal models. The presence of the methoxyphenyl group in the compound may enhance its anticonvulsant efficacy due to increased lipophilicity and receptor binding affinity .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Compounds containing thiazole and triazole moieties have been evaluated for their cytotoxic effects against various cancer cell lines. For example, thiazole-pyridine hybrids have demonstrated promising activity against breast cancer cells, with some exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The incorporation of electron-withdrawing groups in similar structures has been linked to enhanced antitumor efficacy.
Antimicrobial Properties
The antimicrobial potential of triazole derivatives has been well-documented. Compounds similar to 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been tested against various bacterial strains, showing significant antibacterial activity. Notably, some derivatives have been reported to be more effective than traditional antibiotics against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant properties of thiazole-containing compounds, one derivative showed complete protection in picrotoxin-induced convulsion models at doses as low as 18.4 mg/kg. This highlights the potential for further development of similar compounds for treating epilepsy and other seizure disorders .
Case Study 2: Antitumor Screening
A recent investigation into thiazole-pyridine hybrids revealed that certain analogues exhibited IC50 values as low as 5.71 μM against breast cancer cell lines (MCF-7). This suggests that modifications to the thiazole and triazole scaffolds can lead to improved therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in aryl substituents provide insights into structure-activity relationships (SAR):
Key Insight : The 3-methoxyphenyl group in the target compound introduces steric and electronic differences compared to para-substituted analogues. This ortho-substitution may alter binding pocket interactions in enzymatic targets .
Analogues with Modified Thiazole/Thiadiazole Moieties
Variations in the thiazole ring substituents significantly impact biological activity:
Key Insight : The 4-methyl group on the thiazole ring in the target compound may reduce oxidative metabolism compared to halogenated or bulky aryl substituents .
Core Structure Variations: Triazolopyrimidine vs. Triazolopyridazine
Compounds with alternative fused triazole cores highlight the importance of the pyridazine scaffold:
Key Insight : The pyridazine core in the target compound may confer distinct electronic properties compared to pyrimidine-based analogues, influencing target engagement .
Biological Activity
The compound 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide represents a novel class of bioactive molecules derived from the triazole and thiazole scaffolds. This compound has garnered attention due to its potential therapeutic applications across various fields such as oncology, antimicrobial therapy, and anti-inflammatory treatments.
Chemical Structure and Properties
The compound's structure is characterized by:
- A triazole ring fused with a pyridazine moiety.
- A thioether linkage connecting the triazole to a thiazole group.
- An acetamide functional group that may influence its biological activity.
The molecular formula is , with a molecular weight of approximately 413.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Hydrogen bonding with receptors.
- Modulation of biochemical pathways associated with inflammation and cancer progression.
Research indicates that derivatives of the triazolo-thiadiazine scaffold exhibit diverse pharmacological activities including:
Anticancer Activity
Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated significant cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell cycle progression. The mechanism often involves interference with specific signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it possesses significant antibacterial properties, with minimum inhibitory concentrations (MIC) reported in the range of 0.125–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The presence of the thiazole moiety is believed to enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis.
Anti-inflammatory Activity
The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX), particularly COX-II. This inhibition can lead to a decrease in prostaglandin synthesis, thereby reducing inflammation and pain . The compound's structure suggests potential selectivity towards COX-II over COX-I, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Research Findings
A review of literature reveals several key findings regarding the biological activity of similar compounds:
Case Studies
- Anticancer Study : A derivative similar to this compound was tested on breast cancer cell lines, showing a reduction in cell viability by 70% at a concentration of 10 μM after 48 hours .
- Antimicrobial Study : In a comparative study, the compound exhibited superior antibacterial activity against Pseudomonas aeruginosa compared to standard antibiotics, highlighting its potential as a new therapeutic agent for resistant infections .
- Inflammation Model : In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, and how is structural characterization performed?
- Methodology : Synthesis typically involves coupling reactions between thiol-containing intermediates (e.g., triazolopyridazine derivatives) and acetamide precursors. For example, similar compounds are synthesized via nucleophilic substitution under reflux with catalysts like triethylamine in solvents such as DMF or acetonitrile .
- Characterization : Confirm structure using:
- Melting point analysis (e.g., 216–218°C for analogous triazolopyridazine derivatives) .
- IR spectroscopy (e.g., C=O stretching at ~1680 cm⁻¹ and S-H absorption at ~2550 cm⁻¹) .
- NMR spectroscopy (¹H/¹³C NMR for aromatic protons, methoxy groups, and thioether linkages) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Hazard Mitigation :
- GHS Classification : Acute toxicity (oral), skin corrosion, and severe eye irritation (based on structurally related triazolopyridazines) .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Ensure fume hoods for reactions generating dust/aerosols .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–12). Analogous thioacetamides show limited water solubility but dissolve in DMSO .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture due to thioether and triazole group reactivity .
Q. What preliminary assays are used to screen its biological activity?
- In Vitro Screening :
- Kinase inhibition assays (e.g., EGFR or VEGFR2 targets, given triazolopyridazine’s role in signaling pathways).
- Antimicrobial testing (disc diffusion for Gram+/Gram– bacteria, based on thiazole-triazole hybrids’ activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields and purity?
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce byproducts .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU or DMAP) for enhanced nucleophilic substitution efficiency .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
- Cross-Validation : Combine multiple techniques:
- 2D NMR (HSQC, HMBC) to confirm connectivity in complex aromatic systems .
- High-resolution mass spectrometry (HRMS) for exact mass verification .
Q. What computational strategies predict binding affinity and selectivity for target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains. For example, triazolopyridazine derivatives show π-π stacking with ATP-binding sites .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Key Modifications :
- Methoxy Group Replacement : Substitute 3-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electron density and binding .
- Thiazole Ring Optimization : Introduce methyl or fluorophenyl substituents to improve hydrophobic interactions (see pyrazole-thiazole hybrids in ) .
Q. What advanced analytical methods quantify trace impurities in bulk samples?
- Hyphenated Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
